1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with N-methylpyrrolidine under specific conditions. One common method includes:
Cyclohexylmethylamine Preparation: Cyclohexylmethylamine can be synthesized by the reduction of cyclohexylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
N-Methylpyrrolidine Preparation: N-Methylpyrrolidine can be synthesized by the methylation of pyrrolidine using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of cyclohexylmethylamine with N-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclohexylmethyl)pyrrolidine: Similar structure but lacks the N-methyl group.
N-Methylpyrrolidine: Similar structure but lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Similar structure but lacks the pyrrolidine ring.
Uniqueness
1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine is unique due to the presence of both the cyclohexylmethyl group and the N-methyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H24N2 |
---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
HYROWOKMBIYQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(C1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.